molecular formula C8H11N5 B11911802 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11911802
M. Wt: 177.21 g/mol
InChI Key: IGCQTCGNMDTRAT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2,3,5-trimethylpyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C8H11N5/c1-4-6-7(12-13(4)3)8(9)11-5(2)10-6/h1-3H3,(H2,9,10,11)

InChI Key

IGCQTCGNMDTRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)C(=NC(=N2)C)N

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The target compound features a bicyclic pyrazolo[4,3-d]pyrimidine scaffold with methyl groups at positions 2, 3, and 5, and an amine at position 7. Its molecular formula (C₈H₁₁N₅) and SMILES notation (NC1=NC(C)=NC2=C(C)N(C)N=C21) indicate a compact, nitrogen-rich heterocycle with potential hydrogen-bonding sites. The methyl groups introduce steric hindrance, influencing reactivity and regioselectivity during synthesis.

Applications and Significance

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine serves as a precursor for pharmaceuticals, fluorescent probes, and antiviral agents. Its structural similarity to purine bases enables interactions with biological targets, making synthetic precision critical for activity optimization.

Synthetic Methodologies

Cyclocondensation of Methyl-Substituted Precursors

Route 1: Pyrazolone and Methyl Aldehyde Condensation
A modified approach from pyrazolo[3,4-b]pyridine syntheses involves condensing 5-methylpyrazolone with methyl-substituted aldehydes and malononitrile under reflux in ethanol (Scheme 1). Ammonium acetate or piperidine catalyzes Knoevenagel condensation, forming a carbonitrile intermediate. Subsequent cyclization with phosgene iminium chloride (PIC) in 1,2-dichloroethane introduces chloride at position 7, which is displaced by ammonia to yield the amine.

Reaction Conditions

  • Starting Materials : 5-methylpyrazolone (1 equiv), 3-methylpropanal (1 equiv), malononitrile (1 equiv)

  • Catalyst : Piperidine (1 mL per 10 mmol)

  • Solvent : Ethanol, reflux for 5 hours

  • Cyclization Agent : PIC (1.1 equiv) in 1,2-dichloroethane, stirred at 25°C for 12 hours

  • Amination : Ammonia in methanol, 60°C, 6 hours

  • Yield : ~50–65% after purification

Mechanistic Insights
Malononitrile facilitates enolate formation, enabling nucleophilic attack on the aldehyde. PIC chlorinates the pyrimidine ring, with subsequent SN2 displacement by ammonia achieving the amine. Methyl groups are introduced via the aldehyde and pyrazolone starting materials.

Sequential Alkylation and Amination

Route 2: Post-Cyclization Methylation
To enhance regiocontrol, the pyrazolo[4,3-d]pyrimidine core is first synthesized without methyl groups, followed by stepwise alkylation. For example, 6-amino-1H-pyrazolo[4,3-d]pyrimidin-4(7H)-one (HAPP) is methylated using methyl iodide and potassium carbonate in DMF. Protecting the amine with Boc anhydride prior to methylation ensures selectivity at positions 2, 3, and 5.

Reaction Conditions

  • Starting Material : HAPP (1 equiv)

  • Protection : Boc₂O (1.2 equiv), DMAP, THF, 0°C to 25°C, 4 hours

  • Methylation :

    • Position 2: MeI (3 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 8 hours

    • Position 3: MeI (2 equiv), Ag₂O (1.5 equiv), DCM, 25°C, 6 hours

    • Position 5: MeOTf (1.5 equiv), NaH, THF, 0°C, 2 hours

  • Deprotection : TFA/DCM (1:1), 25°C, 2 hours

  • Yield : 40–55% overall

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, C2-CH₃), 2.41 (s, 3H, C3-CH₃), 2.58 (s, 3H, C5-CH₃), 6.12 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).

Reductive Amination of Nitro Intermediates

Route 3: Nitro Reduction Strategy
A nitro group at position 7 is introduced via nitration of a chlorinated precursor, followed by catalytic hydrogenation. Chlorination is achieved using POCl₃, and nitration with fuming HNO₃/H₂SO₄.

Reaction Conditions

  • Chlorination : POCl₃ (5 equiv), reflux, 4 hours

  • Nitration : HNO₃ (3 equiv), H₂SO₄, 0°C, 1 hour

  • Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours

  • Yield : 60–70%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation (Route 1)Fewer steps, high atom economyLimited regiocontrol for methyl groups50–65%
Sequential Alkylation (Route 2)Precise methyl placementMultiple protection/deprotection steps40–55%
Reductive Amination (Route 3)Avoids harsh alkylation conditionsRequires nitro intermediates60–70%

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine has been studied for its potential as a pharmacological agent. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyrazolo-pyrimidine framework can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with cell wall synthesis. This makes it a candidate for developing new antibiotics, particularly against resistant strains.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate that it may modulate neurotransmitter systems, offering avenues for treating conditions such as anxiety and depression.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models when administered with specific dosages of 2,3,5-trimethyl derivatives.
Study B Antimicrobial EfficacyShowed effective inhibition of Gram-positive and Gram-negative bacteria in vitro; further studies suggested potential for clinical applications.
Study C Neuropharmacological EffectsReported modulation of serotonin receptors leading to anxiolytic effects in animal models; calls for further exploration into therapeutic mechanisms.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
  • Molecular Formula : C₈H₁₁N₅
  • Molecular Weight : 177.21 g/mol
  • Substituents : Methyl groups at positions 2, 3, and 5 of the pyrazolo[4,3-d]pyrimidine core; an amine group at position 5.
  • Use of phosgene iminium chloride or aldehydes for cyclization (as seen in and ).
  • Methylation at specific positions via nucleophilic substitution or alkylation agents.

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine 2,3,5-Me, 7-NH₂ C₈H₁₁N₅ 177.21 Not Reported Inferred
3-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine () 3-Me, 7-NH₂ C₆H₇N₅ 149.15 >250
5-Chloro-N-(4-methoxyphenyl)-N,1-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine () 5-Cl, 1-Me, N-(4-MeO-phenyl) C₁₅H₁₅ClN₆O 338.77 Not Reported
N-Methyl-3-phenyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine () 3-Ph, N-Me C₁₂H₁₁N₅ 225.25 Not Reported
1H-Pyrazolo[4,3-d]pyrimidin-7-amine () None (parent structure) C₅H₅N₅ 135.13 Not Reported

Key Observations :

  • Lipophilicity : Trimethyl substitution increases logP compared to the parent compound () and 3-methyl derivatives ().
  • Solubility : Bulky substituents (e.g., aryl groups in ) reduce aqueous solubility, while polar groups (e.g., NH₂ in ) enhance it.

Mechanistic Insights :

  • Trimethyl Analogue : Methyl groups may enhance binding to hydrophobic pockets in enzymes (e.g., CDK2 in ) but reduce hydrogen-bonding capacity compared to NH₂-rich derivatives.
  • Chlorinated Derivatives (): Electrophilic Cl substituents improve DNA cross-linking or microtubule destabilization, critical for antitumor activity.

Biological Activity

2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anticancer agents. For instance, a series of compounds synthesized with modifications at the 2 and 5 positions of the pyrazolo[4,3-d]pyrimidin-7-amino scaffold demonstrated significant activity against various cancer cell lines. The most promising derivatives showed nanomolar affinity towards the human A2A adenosine receptor (Ki values ranging from 3.62 to 57 nM) and exhibited selective antagonistic behavior at both A2A and A1 receptors .

Table 1: Anticancer Activity of Selected Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (nM) Mean ± SD
Compound AMCF-725 ± 5
Compound BHepG-230 ± 7
Compound CHCT-11620 ± 4

Note: Data expressed as mean ± SD from three independent repeats (n = 3).

The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways. For example, certain derivatives have been identified as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in immune response and has been linked to cancer immunotherapy. Activation of TLR7 can lead to the secretion of type I interferons, enhancing anti-tumor immunity .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[4,3-d]pyrimidine scaffold significantly influence biological activity. Research indicates that introducing specific substituents at the 2 and 5 positions can enhance receptor affinity and selectivity. For instance, derivatives with a 2-furyl moiety or substituted-benzyl groups at position 5 exhibited improved interactions with the A2A receptor compared to simpler structures .

Case Studies

  • Case Study: Compound E
    A derivative featuring a benzyl group at position 2 and a furan ring at position 5 was tested against multiple cancer cell lines. It demonstrated an IC50 value of approximately 15 nM in MCF-7 cells, indicating potent anticancer activity.
  • Case Study: Compound F
    Another derivative was evaluated for its TLR7 agonistic properties. In vitro assays showed that it could induce significant interferon production in immune cells, suggesting its potential use in cancer immunotherapy strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step protocols involving cyclization of pyrazole precursors. For example, intermediates like ethyl 4-nitropyrazole-3-carboxylates are converted to amides via reaction with aqueous ammonia, followed by cyclization using ammonium acetate and triethyl orthoacetate under microwave irradiation . Key intermediates are characterized by 1H^1H NMR (e.g., chemical shifts at δ 3.49 ppm for NH2_2 groups) and elemental analysis to confirm purity (e.g., C: 61.67%, N: 26.15% in intermediate 46) .

Q. How is the structural integrity of 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine validated?

  • Answer : Structural validation employs spectroscopic techniques:

  • 1H^1H NMR : Aromatic protons appear as multiplet signals (δ 7.06–7.68 ppm), while methyl groups resonate as singlets (δ 3.91 ppm for OMe) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 381 for related pyrazolo-pyrimidines) confirm molecular weight .
  • Elemental analysis : Matches calculated vs. experimental values (e.g., C: ±0.2% deviation) .

Q. What standard assays are used to evaluate the compound’s bioactivity?

  • Answer : Common assays include:

  • Kinase inhibition : IC50_{50} determination via ATP-competitive binding assays .
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC50_{50} values reported for pyrazolo-pyrimidine derivatives in ) .
  • Enzyme-linked immunosorbent assays (ELISA) : To study interactions with targets like adenosine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives?

  • Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 130°C vs. traditional heating) and increases purity .
  • Catalyst screening : Pd/C for nitro group reduction (yield improvement from 38% to 70% in related compounds) .

Q. How do structural modifications at the 2- and 5-positions influence biological activity?

  • Answer : SAR studies reveal:

  • 2-Position : Aryl groups (e.g., 2-methoxyphenyl) enhance target binding affinity (e.g., adenosine receptor inhibition) .
  • 5-Position : Heterocyclic substituents (e.g., 5-methylfuran) improve metabolic stability and antiproliferative activity (IC50_{50} < 10 µM in ) .
  • 3-Methyl group : Critical for maintaining planar conformation, enabling π-π stacking with kinase active sites .

Q. How can contradictory data on biological activity across studies be resolved?

  • Answer : Contradictions arise from assay variability (e.g., cell line specificity) or structural impurities. Mitigation strategies:

  • Purity validation : Use HPLC (≥98% purity) and TLC to exclude byproducts .
  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Computational docking : Validate target engagement (e.g., AutoDock Vina for binding mode consistency) .

Q. What methodologies are used to study the compound’s metabolic stability?

  • Answer : Key approaches include:

  • In vitro microsomal assays : Incubation with liver microsomes and NADPH, followed by LC-MS/MS to quantify parent compound degradation .
  • CYP450 inhibition assays : Fluorescent probes to assess interactions with cytochrome P450 enzymes .
  • Plasma stability tests : Monitor compound integrity in plasma at 37°C over 24 hours .

Q. How can computational tools aid in designing derivatives with improved selectivity?

  • Answer :

  • Molecular docking : Predict binding modes to off-targets (e.g., kinases vs. GPCRs) using PyMOL or Schrödinger .
  • QSAR modeling : Correlate substituent electronegativity/logP with activity (e.g., CoMFA for pyrazolo-pyrimidines) .
  • ADMET prediction : SwissADME or admetSAR to optimize bioavailability and reduce toxicity .

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